C12 NBD-Ceramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

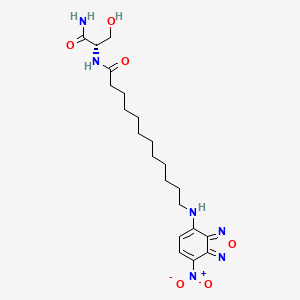

C12 NBD-Ceramide, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine, is a fluorescent analog of ceramide. It is widely used in biochemical and cell biology research due to its ability to mimic natural ceramides while being easily detectable through fluorescence. The compound has a molecular formula of C36H61N5O6 and a molecular weight of 659.90 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12 NBD-Ceramide typically involves the coupling of a fluorescent moiety, 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD), with a ceramide backbone. The process begins with the preparation of NBD-amino-dodecanoic acid, which is then coupled with D-erythro-sphingosine under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Hydrolysis by Ceramidases

C12-NBD-Ceramide serves as a substrate for ceramidase (CDase) enzymes, which cleave its N-acyl bond to produce sphingosine and NBD-dodecanoic acid. Key findings include:

Enzymatic Activity Parameters

-

Hydrolysis rates for C12-NBD-Ceramide are 10–50× faster than for C6-NBD-Ceramide in neutral/alkaline CDases .

-

Acid CDases (e.g., from horseshoe crab plasma) show <50% activity with C12-NBD-Ceramide compared to radiolabeled substrates .

Substrate Specificity and Structural Insights

-

Chain length dependence : Hydrolysis rates correlate with acyl chain length, with C12 > C16 > C24 .

-

Polar headgroup : Phytoceramides (4-hydroxy-sphinganine) and dihydroceramides are hydrolyzed 2–3× slower than natural ceramides .

-

Fluorophore impact : The NBD group enhances solubility in micellar systems but reduces Kₘ in neutral CDases by ~40% compared to unlabeled ceramides .

Lipid Raft Studies

-

C12-NBD-Ceramide stabilizes ordered membrane domains (lipid rafts) and displaces cholesterol at 5 mol% concentrations .

-

Fluorescence quenching assays reveal preferential partitioning into liquid-ordered phases .

Apoptosis Signaling

-

In lung endothelial cells, C12-NBD-Ceramide mimics endogenous ceramides, triggering caspase-3 activation at 10 μM concentrations .

Analytical Methods

Stability and Storage

Scientific Research Applications

Ceramidase Assays

C12 NBD-Ceramide is primarily used as a substrate in assays for alkaline and neutral ceramidases. Its fluorescent properties allow for sensitive detection and quantification of enzyme activity.

- Study Findings : Research indicates that this compound is hydrolyzed more rapidly than traditional 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver. The kinetic parameters (Vmax and Km) for these enzymes are significantly higher when using this compound compared to 14C-ceramide, making it a superior substrate for these assays .

| Enzyme Type | Vmax (μmol/min/mg) | Km (μM) | Substrate Used |

|---|---|---|---|

| Alkaline Ceramidase | Higher with C12-NBD | Lower | This compound |

| Neutral Ceramidase | Higher with C12-NBD | Lower | This compound |

| Acid Ceramidase | Lower with C12-NBD | Higher | 14C-ceramide |

Lipid Interaction Studies

This compound has been utilized in studies examining the interactions between lipids and proteins, particularly in the context of tear lipocalin.

- Case Study : In experiments assessing the binding affinity of tear lipocalin to various ceramides, this compound demonstrated significant precipitation at physiological pH, indicating strong interactions with the protein. The study employed UV-visible absorbance spectrophotometry to quantify these interactions, highlighting the utility of NBD-labeled lipids in biochemical assays .

Cellular Proliferation and Survival

Research has shown that ceramides play critical roles in cellular signaling pathways related to proliferation and apoptosis. This compound serves as a valuable tool for investigating these pathways.

- Application : In one study, the effects of ceramide kinase on cellular proliferation were analyzed using this compound as a substrate. The results indicated that ceramide kinase activity could be monitored effectively through the fluorescent properties of the compound, providing insights into its role in cell survival mechanisms .

Characterization of Enzymatic Activity

The compound is also instrumental in characterizing neutral ceramidases from various organisms.

- Experimental Insights : A study involving Aspergillus oryzae characterized a neutral ceramidase orthologue using this compound. The enzyme exhibited optimal activity at pH 4.0–4.5, with specific kinetic parameters measured for this substrate. This characterization aids in understanding the enzymatic regulation of ceramides in different biological contexts .

Structural Studies

The structural properties of this compound enable researchers to explore lipid organization and membrane dynamics.

Mechanism of Action

C12 NBD-Ceramide exerts its effects by mimicking natural ceramides in biological systems. It interacts with various molecular targets, including ceramidases, sphingomyelin synthases, and ceramide kinases. These interactions influence cellular processes such as apoptosis, cell differentiation, and stress responses. The fluorescent NBD group allows for easy tracking and visualization of the compound’s distribution and activity within cells .

Comparison with Similar Compounds

C12 NBD-Ceramide is unique due to its fluorescent properties, which distinguish it from other ceramide analogs. Similar compounds include:

C6 NBD-Ceramide: A shorter-chain analog with similar fluorescent properties.

C12 NBD-Glucosyl Ceramide: A glucosylated derivative used to study glycosphingolipid metabolism.

C12 NBD-Phytosphingosine: A phytosphingosine analog with a fluorescent NBD group

These compounds share similar applications but differ in their specific interactions and effects within biological systems.

Properties

Molecular Formula |

C21H32N6O6 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |

InChI |

InChI=1S/C21H32N6O6/c22-21(30)16(14-28)24-18(29)10-8-6-4-2-1-3-5-7-9-13-23-15-11-12-17(27(31)32)20-19(15)25-33-26-20/h11-12,16,23,28H,1-10,13-14H2,(H2,22,30)(H,24,29)/t16-/m0/s1 |

InChI Key |

VEJASPOHDYYWFW-INIZCTEOSA-N |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)NC(CO)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.